molecular formula C11H9BrF6N2O B11096599 1-(2-Bromophenyl)-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea

1-(2-Bromophenyl)-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea

Cat. No.: B11096599
M. Wt: 379.10 g/mol
InChI Key: YVFVJECDOOJHIT-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl groups, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea typically involves the reaction of 2-bromoaniline with a trifluoromethyl-containing isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis typically produces amines and carbon dioxide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-Bromophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromophenyl)-N’-[2,2,2-trifluoroethyl]urea
  • N-(2-Bromophenyl)-N’-[1-methyl-1-(trifluoromethyl)ethyl]urea
  • N-(2-Chlorophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea

Uniqueness

N-(2-Bromophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea is unique due to the presence of both bromine and multiple trifluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. These features may confer advantages in specific applications, such as increased stability or enhanced biological activity.

Properties

Molecular Formula

C11H9BrF6N2O

Molecular Weight

379.10 g/mol

IUPAC Name

1-(2-bromophenyl)-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea

InChI

InChI=1S/C11H9BrF6N2O/c1-9(10(13,14)15,11(16,17)18)20-8(21)19-7-5-3-2-4-6(7)12/h2-5H,1H3,(H2,19,20,21)

InChI Key

YVFVJECDOOJHIT-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC=C1Br

Origin of Product

United States

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